Zopiclone N-oxide Zopiclone N-oxide Zopiclone N-oxide, also known as N-oxide-zopiclone or oxzop, belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. Zopiclone N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Zopiclone N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, zopiclone N-oxide is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 43200-96-0
VCID: VC20778166
InChI: InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
SMILES: C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Molecular Formula: C17H17ClN6O4
Molecular Weight: 404.8 g/mol

Zopiclone N-oxide

CAS No.: 43200-96-0

Cat. No.: VC20778166

Molecular Formula: C17H17ClN6O4

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

Zopiclone N-oxide - 43200-96-0

Specification

CAS No. 43200-96-0
Molecular Formula C17H17ClN6O4
Molecular Weight 404.8 g/mol
IUPAC Name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Standard InChI InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Standard InChI Key IPTIKKTXLHVRKN-UHFFFAOYSA-N
SMILES C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Canonical SMILES C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

Zopiclone N-oxide maintains the core cyclopyrrolone structure of its parent compound zopiclone, with the addition of an oxygen atom bonded to one of the nitrogen atoms in the molecular structure. This N-oxidation represents a common Phase I metabolic pathway for compounds containing nitrogen atoms. The chemical structure includes a chloropyridine moiety, which remains intact during the metabolic transformation from zopiclone to its N-oxide form.

The compound possesses a chiral center, which results in the existence of enantiomers. The pharmacokinetics of zopiclone and its metabolites, including zopiclone N-oxide, demonstrate stereoselectivity, with different distribution and elimination patterns observed for the dextrorotatory and levorotatory enantiomers .

Physical and Chemical Properties

Zopiclone N-oxide exhibits several important physical and chemical properties that influence its handling, analysis, and biological behavior. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Zopiclone N-oxide

PropertyValue/Description
Molecular FormulaC17H17ClN6O4
Molecular Weight404.808 g/mol
Physical StateLiquid
ColorWhite to Light Brown
Melting Point>140°C (decomposes)
Flash Point9°C
pKa4.92±0.20 (Predicted)
Storage Temperature2-8°C
SolubilitySlightly soluble in chloroform (heated), DMSO, and methanol (heated, sonicated)

The compound's relatively low flash point (9°C) indicates its flammability, which necessitates appropriate safety precautions during handling and storage . Its limited solubility in common solvents presents challenges for analytical work, often requiring heating or sonication to achieve dissolution in solvents like chloroform or methanol .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Several analytical methods have been developed for the detection and quantification of zopiclone N-oxide in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents one of the most effective techniques for this purpose. A validated LC-MS/MS method allows for the determination of zopiclone, N-desmethylzopiclone, zopiclone N-oxide, and 2-amino-5-chloropyridine (ACP) in urine at concentrations up to 3,000 ng/mL with an analysis time of just 3.5 minutes .

Other chromatographic methods used for zopiclone N-oxide analysis include:

  • High performance liquid chromatography (HPLC)

  • Gas chromatography

  • High performance thin layer chromatography

  • Capillary electrophoresis (CE)

For chiral determination of zopiclone N-oxide enantiomers, specialized HPLC and CE methods have been developed . These methods allow researchers to distinguish between the enantiomers, which is important due to the stereoselective pharmacokinetics observed with zopiclone and its metabolites.

Reference Standards

To ensure accurate identification and quantification in analytical procedures, deuterated standards of zopiclone N-oxide are commercially available. Zopiclone-d8 N-Oxide (mixture of diastereomers) serves as an internal standard for mass spectrometric analysis, with the deuterated version having a molecular formula of C17D8H9ClN6O4 and molecular weight of 412.86 g/mol .

Metabolism and Pharmacokinetics

Formation and Metabolism

Zopiclone N-oxide is formed as one of the primary metabolites of zopiclone through hepatic metabolism. After oral administration of zopiclone, it undergoes extensive metabolism with less than 7% of the administered dose being excreted unchanged in urine . The N-oxidation pathway represents a significant metabolic route for zopiclone, with the N-oxide metabolite being pharmacologically active.

The metabolism of zopiclone follows multiple pathways, with N-demethylation and N-oxidation being two primary routes. Together, the N-demethyl and N-oxide metabolites account for approximately 30% of the initial dose when measured in urine . Additionally, about 50% of the administered dose undergoes decarboxylation and is excreted via the lungs .

Stereoselective Pharmacokinetics

The pharmacokinetics of zopiclone and its metabolites, including zopiclone N-oxide, demonstrate significant stereoselectivity. After oral administration of racemic zopiclone, the dextrorotatory enantiomers of both the N-demethyl and N-oxide metabolites are found in higher concentrations in urine compared to their levorotatory counterparts .

This stereoselective metabolism may have implications for the pharmacological activity and elimination patterns of zopiclone and its metabolites. The dextrorotatory enantiomer of zopiclone shows higher maximum plasma concentration (Cmax), area under the plasma time-concentration curve (AUC), and terminal elimination half-life (t1/2z) values compared to the levorotatory enantiomer, primarily due to slower clearance and smaller volume of distribution .

Stability and Degradation Patterns

pH-Dependent Stability

The stability of zopiclone N-oxide is significantly influenced by pH conditions. Research has demonstrated that at elevated pH (>8.2), zopiclone N-oxide can degrade to form 2-amino-5-chloropyridine (ACP) . This degradation pathway is particularly relevant for forensic and clinical applications, as improper storage of biological samples may lead to the formation of ACP and consequent reduction in measurable zopiclone N-oxide levels.

In contrast, samples maintained at a pH below 6.5 show much greater stability, with minimal formation of ACP . These findings highlight the importance of proper sample handling and storage conditions in maintaining the integrity of zopiclone N-oxide for analytical purposes.

Temperature Effects on Stability

Clinical and Forensic Significance

Relevance in Drug-Facilitated Crimes

Zopiclone N-oxide analysis has significant applications in forensic investigations, particularly in cases of drug-facilitated crimes. The detection and quantification of zopiclone N-oxide, alongside other zopiclone metabolites, can provide evidence of zopiclone administration in alleged victims .

Pharmacological Activity

The active nature of this metabolite necessitates its consideration in pharmacokinetic and pharmacodynamic studies of zopiclone, as the observed clinical effects may be partially attributable to the metabolite rather than solely to the parent compound.

ParameterDescription
GHS SymbolsGHS02, GHS06, GHS08
Signal WordDanger
Hazard StatementsH225-H301+H311+H331-H370
Precautionary StatementsP210-P233-P280-P301+P310-P303+P361+P353-P304+P340+P311
Hazard CodesF, T
Risk Statements11-23/24/25-39/23/24/25
Safety Statements7-16-36/37-45
WGK Germany1

The GHS02 symbol indicates flammability, GHS06 indicates acute toxicity, and GHS08 indicates specific target organ toxicity . The low flash point (9°C) further emphasizes the flammability hazard associated with this compound.

Research Applications and Reference Standards

Use in Analytical Validation

In addition to standard reference materials, isotopically labeled analogs such as Zopiclone-d8 N-Oxide are used as internal standards in mass spectrometric analysis . These internal standards allow for more accurate quantification by compensating for variations in sample preparation and instrument response.

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